molecular formula C10H12O3S B8418347 4-(2-Methoxy-ethylsulfanyl)-benzoic acid

4-(2-Methoxy-ethylsulfanyl)-benzoic acid

Cat. No. B8418347
M. Wt: 212.27 g/mol
InChI Key: CRBWYUQIQBYZOP-UHFFFAOYSA-N
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Patent
US08227492B2

Procedure details

To a stirred solution of 4-(2-Hydroxy-ethylsulfanyl)-benzoic acid (7 g, 0.0352 mol) in DMF (140 mL) was added Sodium hydride (4.2 g, 0.088 mmol) at 5-10° C. under nitrogen atmosphere. Reaction mixture was stirred for 15 min at 25-30° C. and then Methyl iodide (6.6 mL, 0.1057mol) was added to at 10-15° C. Stirring continued for 3 hr after removing cooling. Reaction mixture was then quenched in aqueous NaOH solution and stirred for 30 min. Aqueous layer was washed with ethyl acetate (200 mL). Aqueous layer was then acidified using dil.HCl. Product obtained was filtered which on drying afforded 4.5 g of desired product in 60% yield.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][S:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=1.[H-].[Na+].[CH3:16]I>CN(C=O)C>[CH3:16][O:1][CH2:2][CH2:3][S:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
OCCSC1=CC=C(C(=O)O)C=C1
Name
Quantity
4.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
140 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
6.6 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
was stirred for 15 min at 25-30° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
continued for 3 hr
Duration
3 h
CUSTOM
Type
CUSTOM
Details
after removing
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
was then quenched in aqueous NaOH solution
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
WASH
Type
WASH
Details
Aqueous layer was washed with ethyl acetate (200 mL)
CUSTOM
Type
CUSTOM
Details
Product obtained
FILTRATION
Type
FILTRATION
Details
was filtered which
CUSTOM
Type
CUSTOM
Details
on drying

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COCCSC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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